7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of chromeno, pyrrole, pyridine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-methylpyridine and 4-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno[2,3-c]pyrrole core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with similar structural features.
6-Methyl-2-pyridinemethanol: Another methylpyridine derivative with different functional groups.
2(1H)-Pyridone, 6-methyl-: A related compound with a pyridone core structure.
Uniqueness
7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromeno, pyrrole, pyridine, and nitrophenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C24H17N3O5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
7-methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17N3O5/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(10-8-15)27(30)31)26(24(29)23(20)32-18)19-5-3-4-14(2)25-19/h3-12,21H,1-2H3 |
InChI Key |
YBFZSMZNOIEYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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